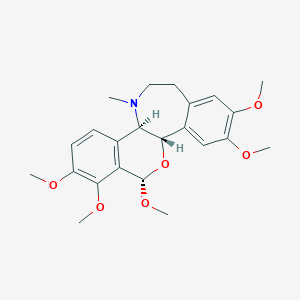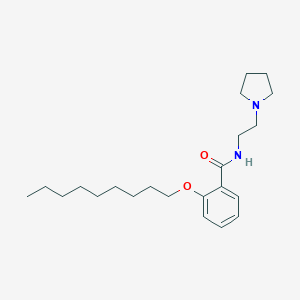
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide, also known as QX-314, is a quaternary amine derivative of lidocaine. This compound has gained significant attention in scientific research due to its unique properties, including its ability to block sodium channels and its inability to cross the cell membrane.
Aplicaciones Científicas De Investigación
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has been extensively studied for its potential use in pain management. Its inability to cross the cell membrane makes it an ideal candidate for local anesthesia, as it can be applied topically to block pain signals without affecting other parts of the body. 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has also been studied for its potential use in treating chronic pain conditions, such as neuropathic pain.
Mecanismo De Acción
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide works by blocking sodium channels, which are responsible for transmitting pain signals to the brain. Unlike lidocaine, which can cross the cell membrane and affect other parts of the body, 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is unable to do so. This makes it an ideal candidate for local anesthesia, as it can block pain signals without affecting other parts of the body.
Efectos Bioquímicos Y Fisiológicos
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has been shown to be effective in blocking pain signals in animal models. Studies have also shown that 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is able to block pain signals in human nerve fibers in vitro. However, more research is needed to determine the long-term effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is its specificity for sodium channels. This makes it an ideal candidate for studying the role of sodium channels in pain signaling. However, one limitation of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is its inability to cross the cell membrane. This can make it difficult to study the effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on other parts of the body.
Direcciones Futuras
There are several potential future directions for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide research. One area of interest is the use of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide in combination with other drugs to enhance its effectiveness. Another area of interest is the development of new delivery methods for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide, such as nanoparticles or liposomes. Additionally, more research is needed to determine the long-term effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on the body, as well as its potential use in treating chronic pain conditions.
In conclusion, 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is a unique compound with potential applications in pain management and scientific research. Its specificity for sodium channels and inability to cross the cell membrane make it an ideal candidate for local anesthesia and studying the role of sodium channels in pain signaling. While there are limitations to its use, there are also several potential future directions for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide research.
Métodos De Síntesis
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide can be synthesized through the reaction between lidocaine and nonyl bromide in the presence of a strong base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide.
Propiedades
Número CAS |
10261-49-1 |
|---|---|
Nombre del producto |
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide |
Fórmula molecular |
C22H36N2O2 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H36N2O2/c1-2-3-4-5-6-7-12-19-26-21-14-9-8-13-20(21)22(25)23-15-18-24-16-10-11-17-24/h8-9,13-14H,2-7,10-12,15-19H2,1H3,(H,23,25) |
Clave InChI |
UZPBVQUXWZZNOQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
SMILES canónico |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Sinónimos |
o-(Nonyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




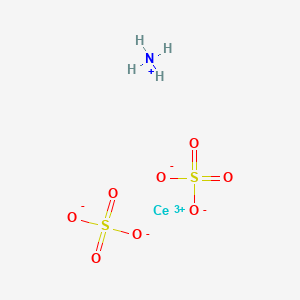
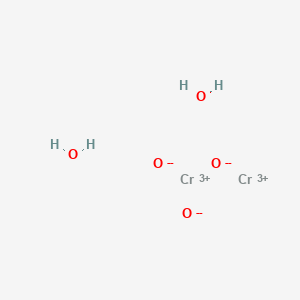
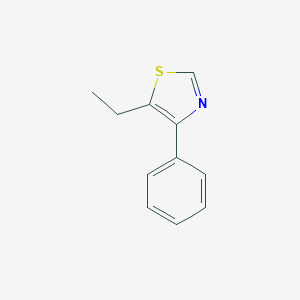
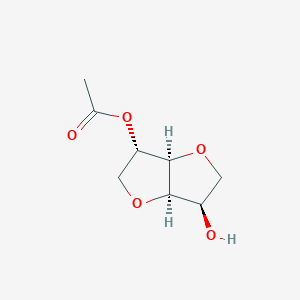
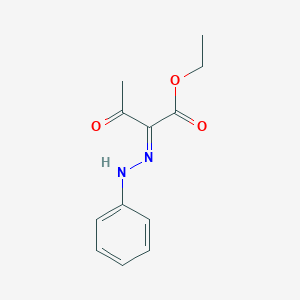
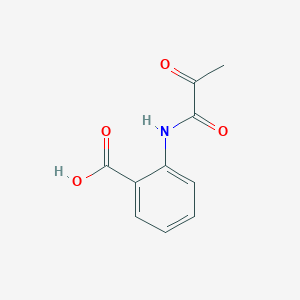
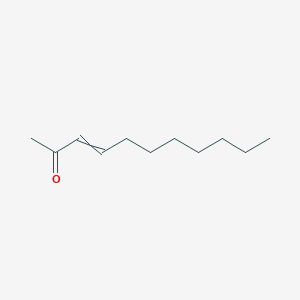
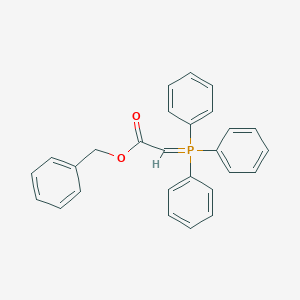
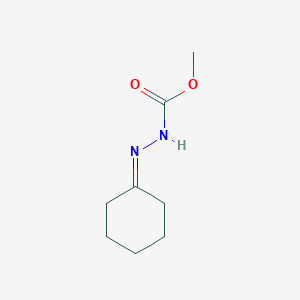
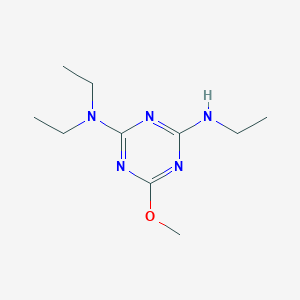
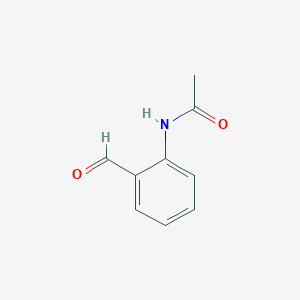
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
